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Introduction
Lysergic acid hydrazide is a pivotal intermediate in the semi-synthesis of a wide array of

ergot alkaloids and their derivatives. Derived from lysergic acid, a natural product of the ergot

fungus (Claviceps purpurea), the hydrazide serves as a stable, crystalline, and reactive

precursor for the introduction of various amide functionalities. Its primary utility lies in its

conversion to lysergic acid azide, a highly reactive species that readily couples with amines to

form pharmacologically significant compounds, including the naturally occurring ergine (lysergic

acid amide) and the potent psychedelic, lysergic acid diethylamide (LSD).[1][2] This guide

provides a comprehensive technical overview of the synthesis, properties, and synthetic

applications of lysergic acid hydrazide, complete with experimental protocols, quantitative

data, and process visualizations.

Synthesis of Lysergic Acid Hydrazide
The principal method for preparing lysergic acid hydrazide is the hydrazinolysis of lysergic

acid derivatives. This process involves heating a suitable precursor with hydrazine hydrate.
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A variety of starting materials can be employed:

Pure Ergot Alkaloids: Compounds like ergotamine, ergotoxine, and their corresponding "iso"

forms (ergotaminine, ergotinine) are commonly used.[3]

Raw Alkaloid Mixtures: An advantage of the hydrazinolysis process is its applicability to raw

or non-crystallizable alkaloid extracts, simplifying the purification process as the resulting

hydrazide crystallizes readily from the reaction mixture.[3]

Lysergic Acid Esters: Esters, such as the methyl ester of lysergic acid, can also be converted

to the hydrazide.[3]

The direct treatment of alkaloids with hydrazine is often simpler and results in a greater yield

compared to a multi-step process starting from free lysergic acid.[3]

Reaction Conditions and Stereochemistry
The conditions of hydrazinolysis significantly impact the stereochemistry of the final product.

Racemization and Isomerization: Heating lysergic acid derivatives with hydrazine under

harsh conditions (e.g., reflux at 112-118°C) typically leads to racemization and isomerization

at the C-8 position, resulting in the formation of racemic DL-isolysergic acid hydrazide.[1]

[3][4] This is a significant drawback as only the d-lysergic acid derivatives possess the

desired high physiological activity.[5]

Preservation of Stereochemistry: To avoid isomerization and racemization, milder reaction

conditions can be employed. More effectively, starting with dihydro-ergot alkaloids (e.g.,

dihydroergotamine) prevents these unwanted side reactions, yielding the optically active

dihydro-lysergic acid hydrazide with yields reported between 90% and 100%.[5][6] Another

method involves reacting optically active lysergic acid derivatives with excess hydrazine in

the presence of an acid, which can also yield optically active hydrazides.[7]

The general synthesis pathway is visualized below.
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Diagram 1: General synthesis of lysergic acid hydrazide.

Physicochemical Properties
Lysergic acid hydrazide is a colorless, crystalline solid. Its solubility and melting point are key

identifiers. It is very poorly soluble in water, ether, benzene, and chloroform, but has some

solubility in hot absolute ethanol and pyridine.[3] It readily forms water-soluble salts with acids.

[3] The compound gives the characteristic blue Keller's reaction and a violet-red Van Urk's

reaction, typical for the lysergic acid scaffold.[3][8]

Quantitative Data Summary
Table 1: Synthesis Conditions for Lysergic and Dihydro-
lysergic Acid Hydrazides

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b136357?utm_src=pdf-body-img
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://patents.google.com/patent/US2090429A/en
https://patents.google.com/patent/US2090429A/en
https://patents.google.com/patent/US2090429A/en
https://patents.google.com/patent/AT158150B/en
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting
Material

Reagent
Temperat
ure (°C)

Time Yield Product
Referenc
e

Dihydroerg

otamine

Hydrazine

Hydrate

Reflux

(~113°C)
1 hour 98%

Dihydro-

lysergic

acid

hydrazide

[5]

Dihydroerg

osine

Hydrazine

Hydrate

Reflux

(~113°C)
1 hour 93%

Dihydro-

lysergic

acid

hydrazide

[5]

Dihydroerg

otinine

Hydrazine

Hydrate

150°C

(sealed

tube)

30 min 94%

Dihydro-

lysergic

acid

hydrazide

[5]

Ergotamine

Tartrate

Hydrazine

Hydrate
140°C 90 min ~65%

Lysergic

acid

hydrazide

isomers

[9][10]

Ergotinine Hydrazine Boiling 25-35 min ~60%

Racemic-

iso-lysergic

acid

hydrazide

[8]

Ergotamine

HCl

Anhydrous

Hydrazine
90°C 1 hour N/A

D-iso-

lysergic

acid

hydrazide

[11][12]

Table 2: Physicochemical Properties of Hydrazide
Derivatives
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Compound Formula
Melting Point
(°C)

Optical
Rotation
[α]20D

Reference

(Racemic)

Lysergic Acid

Hydrazide

C₁₆H₁₈ON₄ 235-240 (dec.) Optically inactive [3]

Dihydro-lysergic

Acid Hydrazide
C₁₆H₂₀ON₄ 247 (dec.)

+124° (c=0.4 in

pyridine)
[5]

Dihydro-

isolysergic Acid

Hydrazide

C₁₆H₂₀ON₄ 260 (dec.)
+56° (c=0.6 in

pyridine)
[5]

D-isolysergic

Acid Hydrazide
C₁₆H₁₈ON₄ 202

+445° (c=0.5 in

pyridine)
[7]

Applications in Further Synthesis
Lysergic acid hydrazide is a versatile intermediate, primarily used for the synthesis of lysergic

acid amides.

Conversion to Lysergic Acid Amides via the Azide
This is the most common synthetic route. The hydrazide is converted to the highly reactive

lysergic acid azide, which is not isolated but reacted in situ with a desired amine.

Azide Formation: The hydrazide is dissolved in ice-cold hydrochloric acid and treated with a

solution of sodium nitrite. This reaction forms the lysergic acid azide.[1][2][11]

Amide Coupling: The azide is then introduced into a solution of the target amine (e.g.,

diethylamine, ethanolamine, 2-aminopropanol). The azide reacts rapidly with the amine to

form the corresponding amide bond.[2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://patents.google.com/patent/US2090429A/en
https://patents.google.com/patent/US2359688A/en
https://patents.google.com/patent/US2359688A/en
https://patents.google.com/patent/US3239530A/en
https://www.benchchem.com/product/b136357?utm_src=pdf-body
https://pubs.acs.org/doi/pdf/10.1021/jo01085a024
https://patents.google.com/patent/US2090430A/en
https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2017-10-12-65
https://patents.google.com/patent/US2090430A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136357?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lysergic Acid
Hydrazide

Lysergic Acid
Azide (Intermediate)

  NaNO₂ / HCl (0°C)  

Lysergic Acid
AmideAmine

(R-NH₂)
  Condensation  

Click to download full resolution via product page

Diagram 2: Synthesis of amides via the azide pathway.

Direct Conversion to Lysergic Acid Amide
A novel method allows for the direct conversion of the hydrazide to the amide, bypassing the

azide intermediate. This process involves treating a solution of lysergic acid hydrazide with

Raney nickel catalyst at reflux. The hydrogen adsorbed on the catalyst cleaves the hydrazide

group, liberating ammonia and forming the amide.[13]

Lysergic Acid
Hydrazide

Lysergic Acid
Amide

  Raney Nickel, Reflux  
(-NH₃)

Click to download full resolution via product page

Diagram 3: Direct conversion of hydrazide to amide.

Table 3: Synthesis of Lysergic Acid Amides from the
Hydrazide
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Hydrazide
Input

Amine
Key
Reagent(s)

Product Reference

3.0 parts
Ethanolamine (6

parts)
NaNO₂ / HCl

Racemic lysergic

acid-

ethanolamide

[2]

3.0 parts

Racemic 2-

aminopropanol-1

(2 parts)

NaNO₂ / HCl

Racemic lysergic

acid-

isopropanolamid

e

[2]

1.0 g
Diethylamine (5

ml)
NaNO₂ / HCl

D-iso-lysergic

acid diethylamide
[11]

1.0 g N/A
Raney Nickel

(~15 g)

Lysergic acid

amide
[13]

Detailed Experimental Protocols
Safety Note: Ergot alkaloids and their derivatives are potent and toxic substances. All

manipulations must be carried out in a well-ventilated fume hood with appropriate personal

protective equipment, including gloves and safety glasses.[14] These compounds are also

light-sensitive, and reactions should be protected from light where specified.[14]

Protocol 1: Synthesis of Racemic-iso-Lysergic Acid
Hydrazide from Ergotinine
Adapted from AT158150B[8]

Suspend 1 part of ergotinine in 10 parts of hydrazine in a round-bottom flask equipped with a

reflux condenser.

Heat the suspension over a free flame. The mixture will foam initially and then boil more

quietly as the alkaloid dissolves completely (approx. 20-30 minutes).

Continue to boil for an additional 5 minutes.
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Allow the yellow reaction solution to cool. The racemic-iso-lysergic acid hydrazide will

begin to crystallize.

Concentrate the solution and collect the crystalline product. The reported yield is

approximately 60%.

Protocol 2: Synthesis of Dihydro-lysergic Acid
Hydrazide from Dihydroergotamine
Adapted from US Patent 2,359,688[5]

Heat 1 part of dihydroergotamine with 4 parts of hydrazine hydrate at reflux for 1 hour. The

starting material will dissolve within a few minutes.

Upon cooling the reaction mixture, dihydro-lysergic acid hydrazide crystallizes out as

colorless needles, transforming the reaction mass into a crystal paste.

After allowing it to stand for a short period, filter the crystals.

Wash the collected crystals with water and dry them in vacuo over calcium chloride.

The reported yield of pure dihydro-lysergic acid hydrazide is 98% of the theoretical value.

Protocol 3: General Conversion of Hydrazide to Amide
(via Azide)
Adapted from US Patent 2,090,430[2]

Transform 3 parts of racemic lysergic acid hydrazide into its azide in the usual manner in a

hydrochloric acid solution.

Precipitate the azide as voluminous yellowish flocks by adding sodium bicarbonate.

Filter the azide and, while cold (-5°C to 5°C), introduce it into a solution of the desired amine

(e.g., 6 parts of ethanolamine in 30 parts of ethanol).

The azide dissolves rapidly. Slowly warm the resulting clear solution to 30°C.
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Work up the product by standard extraction and crystallization procedures to obtain the

desired lysergic acid amide.

Protocol 4: Direct Conversion of Hydrazide to Lysergic
Acid Amide
Adapted from US Patent 2,756,235[13]

Dissolve 1 g of lysergic acid hydrazide in 100 to 500 ml of an inert solvent, such as 95%

ethanol.

Add approximately 15 g of a heavy suspension of Raney nickel catalyst in ethanol to the

solution.

Reflux the mixture with stirring for about three hours. Ammonia is liberated during the

reaction.

Filter off the catalyst.

Evaporate the filtrate to dryness in vacuo.

Crystallize the resulting residue, comprising lysergic acid amide, from a suitable solvent.

Conclusion
Lysergic acid hydrazide stands as a cornerstone intermediate in the field of ergot alkaloid

chemistry. Its synthesis from readily available natural alkaloids, while presenting

stereochemical challenges, provides a stable and versatile platform for further elaboration. The

conversion of the hydrazide to amides, either through the classical azide pathway or via direct

catalytic reduction, enables access to a vast library of physiologically active compounds. The

detailed methodologies and quantitative data presented in this guide underscore its enduring

importance for researchers in medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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